12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
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Overview
Description
12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one: is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their versatile applications in coordination chemistry, materials science, and medicinal chemistry due to their ability to form stable complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-arylmethylene-aminoquinolines with cyclic β-diketones such as 1,3-cyclohexanedione or dimedone in the presence of an aromatic aldehyde. The reaction is usually carried out in a solvent like butanol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation reactions, where it can be transformed into various oxidized derivatives.
Reduction: Reduction reactions can also be performed, although specific conditions and reagents for this compound are less commonly reported.
Common Reagents and Conditions:
Oxidation: Sodium nitrite in acetic acid.
Reduction: Specific reagents and conditions are less commonly reported.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: 12-aryl-9,10-dihydro-8H-benzo[b][4,7]phenanthrolin-11-ones.
Substitution: Products depend on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with metal ions. These complexes have applications in catalysis and materials science .
Biology and Medicine: Phenanthroline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties. They can interact with biological macromolecules and disrupt cellular processes .
Industry: In the industrial sector, the compound’s metal complexes are used in the development of advanced materials, including luminescent materials and sensors .
Mechanism of Action
The mechanism of action of 12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and DNA, leading to alterations in their activity and function . The pathways involved depend on the specific metal ion and the biological context.
Comparison with Similar Compounds
1,10-phenanthroline: A well-known ligand used in coordination chemistry.
4,7-phenanthroline derivatives: These compounds share structural similarities and are used in similar applications.
Uniqueness: 12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is unique due to the presence of the naphthalene moiety, which can enhance its ability to form π-π interactions and increase its stability in metal complexes. This structural feature distinguishes it from other phenanthroline derivatives and contributes to its specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C26H20N2O |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
12-naphthalen-1-yl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one |
InChI |
InChI=1S/C26H20N2O/c29-23-12-4-11-21-26(23)25(18-9-3-7-16-6-1-2-8-17(16)18)24-19-10-5-15-27-20(19)13-14-22(24)28-21/h1-3,5-10,13-15,25,28H,4,11-12H2 |
InChI Key |
BAZLOKIYWAXCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC6=CC=CC=C65)C(=O)C1 |
Origin of Product |
United States |
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